![molecular formula C9H11F3N2O3 B1484384 6-(Ethoxymethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-58-4](/img/structure/B1484384.png)
6-(Ethoxymethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “6-(Ethoxymethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoroethyl groups are often introduced into molecules using trifluoroethylating agents . The ethoxymethyl group could potentially be introduced through a reaction with an ethoxy methyl halide.Molecular Structure Analysis
The molecule likely has a planar, aromatic pyrimidine ring as its core structure. The trifluoroethyl group attached to the 3-position and the ethoxymethyl group attached to the 6-position of the pyrimidine ring would add steric bulk and could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoroethyl group and the electron-donating ethoxymethyl group. The presence of these groups could make the compound a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Urinary Biomarkers for Renal Cell Carcinoma
A study investigated urinary volatile organic compounds (VOCs) as potential biomarkers for renal cell carcinoma (RCC), identifying specific VOC biomarkers elevated in RCC patients. This research underscores the potential of chemical compounds in non-invasive cancer diagnosis (Wang et al., 2016).
Biotransformation and Metabolism
Research on the biotransformation of triflubazam, a benzodiazepine, in humans revealed extensive metabolic pathways, including N-demethylation and aromatic hydroxylation. This study illustrates the metabolic fate of chemical compounds within the human body, providing insights into drug metabolism and disposition (Alton et al., 1975).
Environmental Contaminants and Human Exposure
A study on brominated flame retardants (BFRs) in human serum and breast milk highlighted the presence and human exposure to environmental contaminants. This research could inform the study of environmental persistence and bioaccumulation properties of similar chemical compounds (Zhou et al., 2014).
properties
IUPAC Name |
6-(ethoxymethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3/c1-2-17-4-6-3-7(15)14(8(16)13-6)5-9(10,11)12/h3H,2,4-5H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOHRXWSCVTLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethoxymethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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